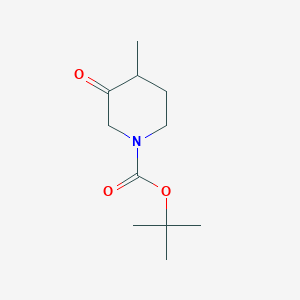

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRRCWSZXYEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200416 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374794-77-1 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be synthesized through the reaction of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate with appropriate reagents . The reaction typically involves the use of di-tert-butyl dicarbonate and methyl 4-oxo-3-piperidinecarboxylate hydrochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of piperidine derivatives, which are key pharmacophores in numerous therapeutic agents. The compound's ability to undergo transformations to yield optically active intermediates enhances its utility in drug synthesis .

Case Study: Tuberculosis Treatment

A study investigated the efficacy of this compound derivatives as inhibitors of Mycobacterium tuberculosis. The results indicated that certain derivatives demonstrated significant antibacterial activity, providing a basis for further development as potential anti-TB drugs. In vivo studies showed that while some derivatives had promising activity, others required optimization for better efficacy against tuberculosis .

2. Synthesis of Chiral Compounds

The compound is also utilized in asymmetric synthesis to produce chiral compounds. Its structural features allow for selective reactions that lead to high yields of desired enantiomers, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities .

Organic Synthesis

1. Reaction Versatility

this compound can participate in various organic reactions, including nucleophilic substitutions and cycloadditions. Its reactivity makes it a valuable building block for synthesizing complex organic molecules .

Data Table: Reactivity Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | THF, -78 °C | Diverse piperidine derivatives |

| Cycloaddition | Room temperature | Complex cyclic structures |

| Reduction | Using bakers' yeast | Hydroxy esters with high yields |

Medicinal Chemistry

1. Selective Inhibitors

Research has shown that derivatives of this compound can act as selective inhibitors for various biological targets, including enzymes and receptors involved in disease processes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Case Study: hERG Inhibition

In a study focusing on the cardiotoxicity profile of new drug candidates, this compound derivatives were evaluated for their ability to inhibit hERG channels. The findings indicated that while some derivatives exhibited lower hERG inhibition compared to existing drugs, further modifications could enhance their safety profiles without compromising potency .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Key structurally related compounds include:

| Compound Name | CAS Number | Substituents | Molecular Weight | Similarity Index | Key Differences |

|---|---|---|---|---|---|

| 1-Boc-5,5-dimethyl-3-piperidone | 374794-77-1 | 5,5-dimethyl groups | 229.3 | 1.00 | Additional methyl groups at C5 |

| tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate | 98977-36-7 | 4,4-dimethyl groups | 241.3 | 0.96 | Dual methyl groups at C4 |

| tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate | 1785763-50-9 | 3,3-dimethoxy groups | 259.3 | 0.95* | Methoxy groups at C3 |

| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | - | Ethyl ester at C4 | 287.3 | - | Dual carboxylate groups |

*Similarity index estimated based on structural analogs in and .

- Substituent Impact: Methyl vs. Methoxy Substitution: The 3,3-dimethoxy analog (CAS: 1785763-50-9) introduces electron-donating groups, altering electronic properties and solubility in polar solvents . Dual Carboxylates: Compounds like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate feature ester groups at both C1 and C4, enabling divergent functionalization pathways .

Physicochemical and Stability Properties

- Molecular Weight and Solubility :

- Stability :

- All Boc-protected derivatives (e.g., 1-Boc-5,5-dimethyl-3-piperidone) are stable under ambient conditions but susceptible to acidic hydrolysis .

Biological Activity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (TBMOC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships, and specific case studies that highlight its therapeutic potential.

Synthesis of this compound

TBMOC is synthesized through a multi-step process involving piperidine derivatives. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl ester and the ketone functional group. The detailed synthetic pathway can be found in various research articles, including those focusing on similar piperidine derivatives .

Anticancer Activity

TBMOC has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to TBMOC have demonstrated IC50 values ranging from 25 to 440 nM against a panel of cancer cells, indicating a strong potential for inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of TBMOC and Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TBMOC | HeLa | 0.75 | Induction of apoptosis |

| TBMOC | K562 | 0.70 | Inhibition of tubulin polymerization |

| Related Comp. | L1210 | 1.1 | Cell cycle arrest in G2/M phase |

The mechanism by which TBMOC exerts its anticancer effects appears to involve the disruption of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies suggest that TBMOC binds to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBMOC is vital for optimizing its biological activity. Variations in substituents on the piperidine ring can significantly affect its potency and selectivity. Research indicates that modifications leading to increased steric hindrance or electronic effects can enhance binding affinity at target sites while minimizing off-target effects .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased steric bulk | Enhanced binding affinity |

| Electron-withdrawing groups | Increased potency |

| Alkyl chain length variation | Altered pharmacokinetics |

Study 1: Antiproliferative Effects on Cancer Cells

In a study evaluating TBMOC's effects on human cervical carcinoma (HeLa) cells, it was found that treatment with TBMOC resulted in a dose-dependent increase in apoptotic cells. At an IC50 concentration of 0.75 µM, approximately 46% of treated cells underwent apoptosis, confirming its efficacy as a potential anticancer agent .

Study 2: Selectivity Against Normal Cells

Further investigations revealed that TBMOC exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC). The IC50 values for PBMC were over 20 µM, indicating a favorable therapeutic index .

Q & A

Basic: What are the recommended strategies for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with high purity?

Answer:

Synthesis typically involves multi-step reactions, such as cyclization or functional group transformations. For example:

- Key steps : Use tert-butyl carbamate precursors and ketone intermediates under anhydrous conditions.

- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the compound .

- Quality control : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and LC-MS. Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl ester .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong acids/bases to prevent decomposition .

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation?

Answer:

- Multi-technique validation : Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography : Use SHELX software for single-crystal analysis to confirm stereochemistry and piperidine ring conformation .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ADF software) to validate assignments .

Advanced: How to address unexpected reactivity during functionalization of the 3-oxo group?

Answer:

- Reaction optimization : Screen conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, use THF or DCM at 0–20°C for selective reductions or nucleophilic additions .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates and adjust stoichiometry dynamically .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

- Chromatography : HPLC with UV detection (λ = 210–254 nm) and C18 columns; retention time consistency indicates purity .

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .

- Thermal analysis : DSC/TGA to determine melting points and thermal stability (decomposition >150°C based on analogs) .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the 3-oxo group.

- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformers .

- SAR analysis : Compare with analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to infer electronic effects on reactivity .

Basic: What are the documented hazards and exposure limits for this compound?

Answer:

- Acute toxicity : Limited data, but treat as harmful if inhaled or ingested. LD50 values for analogs suggest moderate toxicity .

- Ecotoxicity : No data available; assume persistence in aquatic systems and use containment measures .

- Occupational limits : Follow ALARA principles; no specific OELs are established, but analog compounds suggest a TWA <1 mg/m³ .

Advanced: How to design experiments for studying metabolic pathways involving this compound?

Answer:

- Isotope labeling : Synthesize ¹³C-labeled derivatives (e.g., at the 4-methyl group) for tracking via mass spectrometry .

- In vitro assays : Use liver microsomes (human/rat) to identify Phase I/II metabolites. Monitor CYP450 inhibition potential .

- Data integration : Cross-reference with PubChem BioAssay data to predict interactions with drug-metabolizing enzymes .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Common solvents : Ethanol/water (7:3) or ethyl acetate/hexane (1:2) yield high-purity crystals.

- Temperature control : Slow cooling from 60°C to 4°C enhances crystal formation .

- Crystal structure validation : Confirm lattice parameters via XRD to ensure polymorph consistency .

Advanced: How to mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytics : Implement PAT tools (e.g., inline NIR) for real-time monitoring of reaction endpoints .

- DoE optimization : Use factorial design (e.g., varying catalyst loading and temperature) to identify critical parameters .

- Scale-up protocols : Maintain consistent stirring rates and cooling rates to avoid thermal gradients in reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.